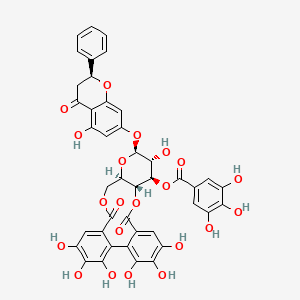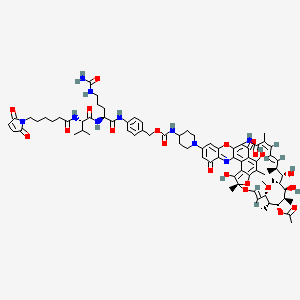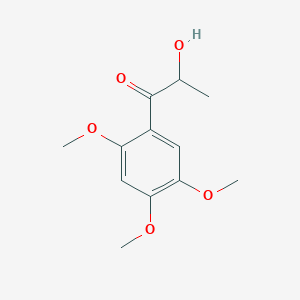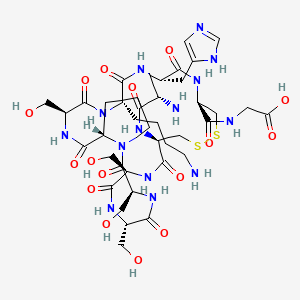
1-(2-Nitroprop-1-enyl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a nitroprop-1-en-1-yl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the following steps:
Nitration: The starting material, such as 2-nitropropene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Trifluoromethylation: The nitro-substituted intermediate is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods: Industrial production of 1-(2-nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide (NaOCH3).
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3), methanol (CH3OH).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed:
Reduction: 1-(2-Aminoprop-1-en-1-yl)-2-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of advanced materials with unique properties.
Medicinal Chemistry: Explored for its potential biological activity and as a building block for drug development.
Chemical Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-(2-nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to targets.
Comparación Con Compuestos Similares
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(2-Nitroprop-1-en-1-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)nitrobenzene: Lacks the prop-1-en-1-yl group, leading to different applications and reactivity.
1-(2-Nitroprop-1-en-1-yl)-2-methylbenzene:
The uniqueness of 1-(2-nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene lies in the combination of the nitroprop-1-en-1-yl and trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H8F3NO2 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
1-(2-nitroprop-1-enyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-4-2-3-5-9(8)10(11,12)13/h2-6H,1H3 |
Clave InChI |
ZGTFTHNTJHWLGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)



![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)

![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)

![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)

![(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B12433456.png)
